1-Amino-2-(diethylamino)-4-hydroxyanthracene-9,10-dione
Overview
Description
1-Amino-2-(diethylamino)-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments. This particular compound is notable for its unique structure, which includes both amino and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(diethylamino)-4-hydroxyanthracene-9,10-dione typically involves multiple steps. One common method starts with the nitration of anthracene to form 1-nitroanthracene. This intermediate is then subjected to reduction to yield 1-aminoanthracene. The next step involves the introduction of the diethylamino group through a nucleophilic substitution reaction. Finally, the hydroxy group is introduced via a hydroxylation reaction, often using strong oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(diethylamino)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino groups can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields anthraquinone derivatives, while reduction of the amino groups results in secondary or tertiary amines.
Scientific Research Applications
1-Amino-2-(diethylamino)-4-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research, where anthraquinone derivatives are known for their cytotoxic properties.
Industry: Utilized as a dye and pigment in textile and printing industries due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-Amino-2-(diethylamino)-4-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research, where it can selectively target rapidly dividing cells. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects.
Comparison with Similar Compounds
1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the diethylamino group, making it less versatile in certain reactions.
2-Amino-3-hydroxyanthracene-9,10-dione: Different positioning of functional groups, leading to distinct chemical properties.
1,4-Diaminoanthracene-9,10-dione: Contains two amino groups, offering different reactivity and applications.
Uniqueness: 1-Amino-2-(diethylamino)-4-hydroxyanthracene-9,10-dione stands out due to the presence of both amino and hydroxy groups, along with the diethylamino substituent. This combination of functional groups provides a unique set of chemical properties, making it highly versatile for various applications in research and industry.
Properties
IUPAC Name |
1-amino-2-(diethylamino)-4-hydroxyanthracene-9,10-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-20(4-2)12-9-13(21)14-15(16(12)19)18(23)11-8-6-5-7-10(11)17(14)22/h5-9,21H,3-4,19H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFLSOMGKMVHII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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